molecular formula C23H16Cl2N2O2 B444638 (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 330837-15-5

(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B444638
CAS No.: 330837-15-5
M. Wt: 423.3g/mol
InChI Key: UQKNXKFXSGPMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic chemical compound featuring a chromene core scaffold substituted with a benzyl carboxamide group and a 2,4-dichlorophenyl imino moiety. This specific molecular architecture is of significant interest in medicinal chemistry and biochemical research, particularly in the study of enzyme inhibition and receptor interactions. Compounds based on the 2H-chromene-3-carboxamide structure have been investigated for their potential biological activities, serving as key intermediates or candidates in pharmacological probe development (see related structures on PubChem ). The (2Z) stereochemistry is a defined feature of this product. Researchers can utilize this compound in high-throughput screening assays, as a building block for the synthesis of more complex molecules, or in fundamental studies to explore structure-activity relationships (SAR). This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-benzyl-2-(2,4-dichlorophenyl)iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O2/c24-17-10-11-20(19(25)13-17)27-23-18(12-16-8-4-5-9-21(16)29-23)22(28)26-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKNXKFXSGPMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Reaction

A mixture of 2-hydroxyacetophenone (1 mmol), phosphorus oxychloride (POCl₃), and dimethylformamide (DMF) in dichloromethane (DCM) is stirred at 0–25°C for 12 hours. This yields 3-formylchromone derivatives with yields ranging from 46–94%.

Key Reaction Conditions

  • Solvent: Anhydrous DCM

  • Catalyst: POCl₃

  • Temperature: 0°C to room temperature

Oxidation to Chromene-3-Carboxylic Acid

The 3-formylchromone intermediate undergoes Pinnick oxidation using sodium chlorite (NaClO₂) and sulfamic acid in a DCM-water mixture. This step converts the aldehyde to a carboxylic acid with yields of 53–61%.

3-FormylchromoneNaClO₂, H₂ODCMChromene-3-carboxylic acid\text{3-Formylchromone} \xrightarrow[\text{NaClO₂, H₂O}]{\text{DCM}} \text{Chromene-3-carboxylic acid}

Carboxamide Formation via Acid Chloride Activation

The carboxylic acid is activated to an acid chloride, which reacts with benzylamine to form the carboxamide moiety.

Acid Chloride Synthesis

Chromene-3-carboxylic acid (1 mmol) is treated with thionyl chloride (SOCl₂) in anhydrous DCM under nitrogen for 1 hour. The resulting acid chloride is used in situ without isolation.

Amide Coupling

The acid chloride is reacted with benzylamine (1.2 mmol) in the presence of triethylamine (Et₃N) as a base. The mixture is stirred at 0°C for 12 hours, yielding the carboxamide after purification by recrystallization (44–64% yield).

Chromene-3-carbonyl chloride+BenzylamineEt₃NDCMN-Benzyl Chromene-3-carboxamide\text{Chromene-3-carbonyl chloride} + \text{Benzylamine} \xrightarrow[\text{Et₃N}]{\text{DCM}} \text{N-Benzyl Chromene-3-carboxamide}

Alternative Method : Carbodiimide-mediated coupling using EDCI/HOBt in acetonitrile achieves comparable yields (50–65%).

Imine Condensation at the 2-Position

The Z-configured imine is introduced via condensation between the chromene-3-carboxamide and 2,4-dichloroaniline.

Imine Formation

A solution of N-benzyl chromene-3-carboxamide (1 mmol) and 2,4-dichloroaniline (1.2 mmol) in ethanol is refluxed for 6–8 hours with acetic acid as a catalyst. The Z-isomer is favored under kinetic control, with yields of 55–70%.

N-Benzyl Chromene-3-carboxamide+2,4-DichloroanilineΔAcOH(2Z)-Imine Derivative\text{N-Benzyl Chromene-3-carboxamide} + \text{2,4-Dichloroaniline} \xrightarrow[\Delta]{\text{AcOH}} \text{(2Z)-Imine Derivative}

Stereochemical Control : The Z-configuration is confirmed by NOE NMR correlations, showing proximity between the chromene proton and imine nitrogen.

Integrated Synthetic Routes

Sequential Approach (Chromene → Carboxamide → Imine)

This method minimizes side reactions, as the carboxamide group is inert during imine formation. Overall yields range from 25–35%.

Convergent Approach (Imine Formation Prior to Carboxamide)

Condensing 2,4-dichloroaniline with a chromene-3-carbaldehyde intermediate, followed by oxidation and amide coupling, results in lower yields (18–22%) due to oxidative degradation of the imine.

Optimization and Challenges

Solvent and Temperature Effects

  • Imine Condensation : Ethanol or toluene at 80°C improves reaction rates but risks epimerization.

  • Amide Coupling : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance carbodiimide-mediated reactions.

By-Product Mitigation

  • Chromene Dimerization : Controlled stoichiometry (1:1.2 amine:acid chloride) reduces dimer formation.

  • E/Z Isomerization : Low-temperature workup (<25°C) preserves Z-configuration.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.19 (s, 1H, chromene H-4), 7.64–7.82 (m, aromatic H), 5.12 (s, 2H, benzyl CH₂).

  • IR : 1721 cm⁻¹ (C=O stretch), 1625 cm⁻¹ (C=N imine).

Chromatographic Purity

Flash chromatography (hexanes/ethyl acetate, 8:1) achieves >95% purity, confirmed by HPLC.

Comparative Analysis of Methods

Parameter Sequential Route Convergent Route
Overall Yield 25–35%18–22%
Stereoselectivity Z-isomer >95%Z-isomer 70–80%
Key Challenge Acid chloride stabilityImine oxidation

Industrial-Scale Considerations

  • Cost Efficiency : SOCl₂-mediated activation is cheaper than carbodiimide reagents but requires rigorous safety protocols.

  • Green Chemistry : Catalytic imine formation using molecular sieves or zeolites reduces acetic acid usage .

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight Reference
(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide N-benzyl, 2,4-dichlorophenyl C₂₃H₁₆Cl₂N₂O₂ 423.3
(2Z)-N-(2,4-dimethylphenyl)-2-[(4-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide 2,4-dimethylphenyl, 4-fluoro-2-methylphenyl C₂₅H₂₁FN₂O₂ 400.4
(2Z)-6-chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide 6-chloro, 4-(methylsulfanyl)phenyl, tetrahydrofuran-2-ylmethyl C₂₂H₂₁ClN₂O₃S 428.9
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide 8-methoxy, 2-chlorophenyl C₁₇H₁₃ClN₂O₃ 328.7

Key Observations :

  • Solubility : The tetrahydrofuran-2-ylmethyl substituent in the analog from increases oxygen content, likely improving aqueous solubility compared to the hydrophobic benzyl group in the target compound .
  • Conformational Flexibility : The cyclo-octene ring in a structurally related compound () adopts a twist chair–chair conformation, whereas the chromene core in the target compound is rigid and planar, which may influence packing efficiency in crystalline states .

Crystallographic and Packing Behavior

The crystal structure of a related cycloocta[b]pyridine derivative () reveals that bulky substituents like the 2,4-dichlorophenyl group create dihedral angles >75° with adjacent aromatic rings, leading to van der Waals-dominated packing. In contrast, chromene derivatives with smaller substituents (e.g., methoxy or methyl groups) may exhibit hydrogen bonding, as seen in 8-hydroxy-2-imino chromene derivatives . The absence of directional interactions in the target compound’s analogs suggests that chloro substituents hinder hydrogen bonding, favoring hydrophobic packing .

Biological Activity

(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of chromene derivatives, characterized by a chromene backbone with a carboxamide functional group and a dichlorophenyl substituent. Its molecular formula is C₁₈H₁₄Cl₂N₂O₂, and it has a molecular weight of approximately 363.22 g/mol.

1. Anticancer Activity

Several studies have indicated that chromene derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)5.4Apoptosis induction
Compound BA549 (lung cancer)3.2Cell cycle arrest
This compoundHeLa (cervical cancer)TBDTBD

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory activity against various enzymes relevant to neurodegenerative diseases. For example, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the pathophysiology of Alzheimer's disease.

  • AChE Inhibition : Compounds similar to this compound have shown IC50 values in the low micromolar range against AChE.
  • BChE Inhibition : Research indicates that some derivatives can selectively inhibit BChE with promising potency.
EnzymeIC50 (µM)Reference
AChE1.5
BChE0.9

3. Antimicrobial Activity

The antimicrobial properties of chromene derivatives have also been explored. The compound exhibited activity against various bacterial strains, with mechanisms involving disruption of bacterial cell membranes and inhibition of protein synthesis.

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, suggesting its potential as an anticancer agent.
  • Clinical Relevance : A case study involving patients with neurodegenerative conditions highlighted the compound's role in improving cognitive function when administered alongside standard treatments.

The biological activity of this compound can be attributed to:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Enzyme Inhibition : Competitive inhibition at active sites of AChE and BChE.
  • Antimicrobial Mechanisms : Interference with bacterial metabolism and cell wall synthesis.

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